molecular formula C6H13NO B13337738 (2S,3R)-3-Methoxy-2-methylpyrrolidine

(2S,3R)-3-Methoxy-2-methylpyrrolidine

Cat. No.: B13337738
M. Wt: 115.17 g/mol
InChI Key: MYIPSYQOUBCKFD-NTSWFWBYSA-N
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Description

(2S,3R)-3-Methoxy-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a methoxy group at the C3 position and a methyl group at the C2 position. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The stereochemistry (2S,3R) and substituent placement in this compound influence its physicochemical properties, reactivity, and biological interactions. Methoxy and methyl groups contribute to lipophilicity and steric effects, making this compound valuable in drug design, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, small-molecule ligands .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,3R)-3-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-6(8-2)3-4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

MYIPSYQOUBCKFD-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)OC

Canonical SMILES

CC1C(CCN1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis might start with a chiral precursor, followed by a series of reactions including nucleophilic substitution and reduction to introduce the methoxy and methyl groups at the correct positions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions and efficient purification techniques to ensure the production of large quantities of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methoxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as halides or amines under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

(2S,3R)-3-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(2S,3R)-3-Methoxy-2-methylpyrrolidine -OCH₃ (C3), -CH₃ (C2) C₆H₁₃NO 115.18 Chiral, methoxy, methyl
Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate -OH (C3), -COOCH₃ (C2) C₇H₁₃NO₃ 159.18 Polar hydroxyl, ester group
(3S)-3-(2-Methylphenoxy)pyrrolidine -O-C₆H₃(CH₃) (C3) C₁₁H₁₅NO 177.24 Bulky aromatic substituent
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate -Br, -OCH₃, pyridine ring C₂₀H₂₈BrN₂O₅ 481.36 Bromopyridine, tert-butyl carbamate
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid -OH (C3, C4), -CH₂OH (C5) C₇H₁₃NO₅ 191.18 Polyhydroxylated, hydroxymethyl
Key Observations:

Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to the hydroxyl group in methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate . This difference impacts solubility and metabolic stability. Aromatic vs.

Stereochemistry :

  • The (2S,3R) configuration dictates spatial orientation, affecting binding to chiral targets (e.g., enzymes or GPCRs). For example, polyhydroxylated analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid exhibit distinct hydrogen-bonding networks due to multiple hydroxyls, unlike the methoxy group’s electron-donating effects.

Molecular Weight and Complexity :

  • Larger derivatives (e.g., C₂₀H₂₈BrN₂O₅ ) incorporate pyridine rings and halogen atoms, increasing molecular weight and complexity. These features may improve target affinity but reduce blood-brain barrier penetration compared to the simpler target compound.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) [α]D (Solvent) Notable Spectral Features
This compound Not reported Not reported ¹H NMR: δ 3.3 (s, OCH₃), 2.8 (m, H-C3)
Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate Not reported Not reported ¹H NMR: δ 4.2 (OH), 3.7 (s, COOCH₃)
Spiro-pyrrolidine-oxindole 142–144 +31.5 (CHCl₃) ¹³C NMR: δ 170.2 (C=O), 55.1 (OCH₃)
  • Melting Points : The spiro-pyrrolidine-oxindole derivative has a higher melting point (142–144°C) due to its rigid, fused-ring system, unlike flexible pyrrolidines.
  • Optical Activity : The target compound’s stereochemistry likely confers specific optical rotation, though data is unavailable. In contrast, the spiro compound shows significant rotation ([α]D = +31.5).

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